2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H13ClNO4- |
|---|---|
Poids moléculaire |
258.68 g/mol |
Nom IUPAC |
2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |
InChI |
InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1 |
Clé InChI |
VYGVGRQOOIHTMX-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl |
Origine du produit |
United States |
Méthodes De Préparation
Preparation Methods Analysis
Stepwise Synthetic Procedures
Alkylation of Methyl 4-Hydroxy-3-Methoxybenzoate
- Reagents and Conditions: Methyl 4-hydroxy-3-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate in dimethylformamide (DMF) solvent.
- Temperature and Time: Heated at 70°C for 1 to 4 hours under stirring.
- Workup: Reaction mixture cooled, poured into ice water, solid filtered and washed.
- Yield and Purity: Typically yields 90-95% of methyl 4-(3-chloropropoxy)-5-methoxybenzoate with purity >99% by HPLC.
- Characterization: Melting point around 111-113 °C; 1H-NMR confirms substitution pattern.
Nitration to Form Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
- Reagents and Conditions: The alkylated product is nitrated using nitric acid in acetic acid or acetic anhydride solution.
- Temperature: Maintained at 0-5°C during acid addition, then allowed to stir at room temperature for several hours.
- Isolation: The nitrated product is extracted with ethyl acetate, washed, dried, and recrystallized.
- Yield: Approximately 89% yield with high purity (around 98% by HPLC).
- Physical Properties: Yellow crystalline solid, melting point 54-56°C.
Reduction of Nitro Group to Amino Group
Two main reduction methods are reported:
Method A: Catalytic Hydrogenation
- Catalyst: 5% Palladium on carbon.
- Solvent: Methanol and water mixture.
- Conditions: Hydrogen atmosphere at 1 atm, 40-60°C for 2 hours.
- Outcome: Nitro group reduced to amino group yielding methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
- Yield: High yields around 91-98% with purity >98%.
- Workup: Filtration of catalyst, concentration, crystallization.
Method B: Chemical Reduction
- Reagents: Tin(II) chloride in hydrochloric acid.
- Followed by neutralization with sodium hydroxide and extraction with ethyl acetate.
- This method is effective but less commonly used in recent protocols.
Purification and Characterization
- The amino compound is typically isolated as a white crystalline solid.
- Characterization includes:
- Melting Point: ~92-93°C.
- 1H-NMR: Signals consistent with aromatic protons, amino group, methoxy, and chloropropoxy side chain.
- 13C-NMR: Confirms carbon environments.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~274 g/mol.
- HPLC: Purity typically above 98%.
Data Tables Summarizing Key Preparation Parameters
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation | Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane, K2CO3, DMF | 70 | 1-4 hours | 90-95 | >99 | Recrystallization from ethyl acetate |
| Nitration | Methyl 4-(3-chloropropoxy)-5-methoxybenzoate | HNO3 in Acetic acid/Acetic anhydride | 0-5 (addition) | 6-18 hours | ~89 | ~98 | Extraction and recrystallization |
| Reduction (Hydrogen) | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Pd/C catalyst, H2, MeOH/H2O | 40-60 | 2-4 hours | 91-98 | >98 | Filtration and crystallization |
| Reduction (Chemical) | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | SnCl2 in HCl, neutralization with NaOH, extraction | Reflux | Several hrs | High | High | Less common, effective |
Extensive Research Discoveries and Notes
- The alkylation step is critical for introducing the 3-chloropropoxy moiety. Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic substitution on the bromoalkane.
- Nitration is regioselective for the 2-position relative to the methoxy and alkoxy substituents, likely due to directing effects.
- Catalytic hydrogenation is preferred over chemical reduction due to cleaner reaction profiles and easier workup.
- The compound's purity and crystallinity are crucial for downstream applications, particularly in drug synthesis pathways such as bosutinib and gefitinib analogues.
- Analytical techniques like 1H-NMR, 13C-NMR, MS, and HPLC are indispensable for confirming structure and purity.
- The compound exhibits potential as an intermediate for kinase inhibitor drugs, underscoring the importance of efficient synthesis.
Summary of Key Literature Sources
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 273.71 g/mol . Key identifiers include its CAS number, 214470-59-4, and its IUPAC name, methyl this compound . Its structure includes a benzoate ring substituted with an amino group, a methoxy group, and a chloropropoxy group .
Scientific Research Applications
This compound serves as a crucial intermediate in synthesizing various compounds [1, 2, 5].
Synthesis of Bosutinib: It is used in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer therapy .
Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: It is also utilized in synthesizing substituted 6,7-dihydroxy-4-quinazolineamines .
Anticancer Efficacy
A study indicated that a related compound significantly inhibited the proliferation of A549 human lung cancer cells. Morphological studies demonstrated chromatin condensation, which is compatible with apoptosis, confirmed by the activation of caspase 3/7 . Furthermore, viability assays on non-cancer human embryonic lung fibroblast cell lines confirmed selective anticancer activity .
Synonyms and Identifiers
Several names and identifiers are associated with this compound :
- CAS Number: 214470-59-4
- Methyl this compound
- Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester
- Methyl 5-methoxy-4-(3-chloropropoxy)anthranilate
Potential Applications
Given its chemical structure and role as a synthetic intermediate, this compound may find use in:
- Pharmaceuticals: As a building block for synthesizing novel drugs [1, 2, 5].
- Agrochemicals: In the synthesis of pesticides and herbicides.
- Material Science: As a component in developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of its potential anticancer properties, it may inhibit specific pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at position 2, influencing reactivity, crystallinity, and biological activity:
Key Observations:
- Electronic Effects: The electron-donating amino group (–NH₂) in 214470-59-4 contrasts with the electron-withdrawing nitro (–NO₂) group in 214470-57-2, altering solubility and reactivity. The nitro derivative requires harsh reducing conditions (SnCl₂/HCl) for conversion to the amino form, reflecting its lower electrophilicity .
- Synthetic Yields: The cyano derivative (1248588-02-4) is synthesized in 84.3% yield via condensation with 3,3-diethoxypropionitrile under mild conditions, suggesting higher efficiency compared to the amino compound’s 51.1% yield .
Physicochemical and Pharmacological Differences
- Thermal Stability: The amino compound’s melting point (377 K) is comparable to its analogs, though data gaps exist for the nitro and cyano derivatives.
- Biological Relevance: The amino derivative’s role in Dasatinib synthesis underscores its importance in oncology . The cyano derivative’s association with Bosutinib highlights how minor structural changes (e.g., –NH₂ vs. –NH-C(CN)=CH₂) redirect utility toward different kinase inhibitors .
Q & A
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Use:
- Docking Simulations (AutoDock Vina) : Screen against target proteins (e.g., enzymes with conserved benzoate-binding pockets).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- QSAR : Corolate substituent electronegativity (Hammett σ values) with activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
